![molecular formula C10H8N2O3 B14440325 ({[(2H-1,3-Benzodioxol-5-yl)methylidene]amino}oxy)acetonitrile CAS No. 75407-73-7](/img/structure/B14440325.png)
({[(2H-1,3-Benzodioxol-5-yl)methylidene]amino}oxy)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({[(2H-1,3-Benzodioxol-5-yl)methylidene]amino}oxy)acetonitrile: is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a benzodioxole ring, which is a fused ring system containing both benzene and dioxole. This compound is of interest due to its potential reactivity and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ({[(2H-1,3-Benzodioxol-5-yl)methylidene]amino}oxy)acetonitrile typically involves the reaction of 2H-1,3-benzodioxole with appropriate reagents to introduce the aminooxy and acetonitrile groups. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, ({[(2H-1,3-Benzodioxol-5-yl)methylidene]amino}oxy)acetonitrile is used as a building block for the synthesis of more complex molecules. It can be used in the development of new materials or as an intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme interactions or as a probe to investigate biochemical pathways. Its unique structure allows it to interact with various biological molecules, making it useful in experimental studies.
Medicine: In medicine, the compound’s potential therapeutic properties are of interest. It may be investigated for its ability to interact with specific molecular targets, potentially leading to the development of new drugs or treatments.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of ({[(2H-1,3-Benzodioxol-5-yl)methylidene]amino}oxy)acetonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes, depending on the context of its use.
Comparison with Similar Compounds
Vinyl Chloride: Known for its use in the production of polyvinyl chloride (PVC).
Indole Derivatives: These compounds have diverse biological activities and are used in various therapeutic applications.
Uniqueness: What sets ({[(2H-1,3-Benzodioxol-5-yl)methylidene]amino}oxy)acetonitrile apart is its unique benzodioxole structure combined with the aminooxy and acetonitrile groups
Properties
CAS No. |
75407-73-7 |
|---|---|
Molecular Formula |
C10H8N2O3 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethylideneamino)oxyacetonitrile |
InChI |
InChI=1S/C10H8N2O3/c11-3-4-15-12-6-8-1-2-9-10(5-8)14-7-13-9/h1-2,5-6H,4,7H2 |
InChI Key |
KNJFLLQBAUNKLI-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NOCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


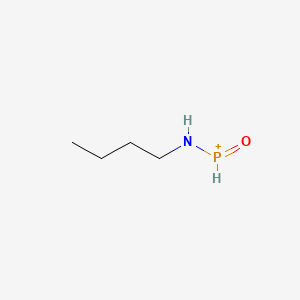
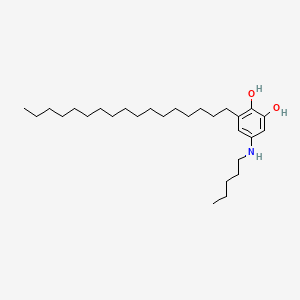
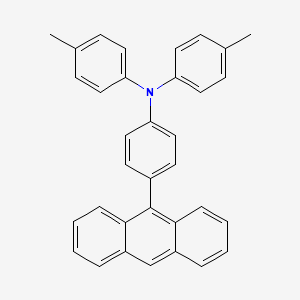
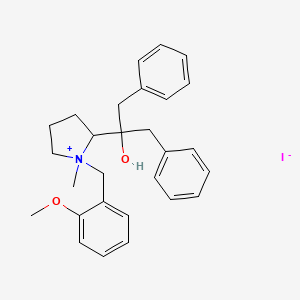
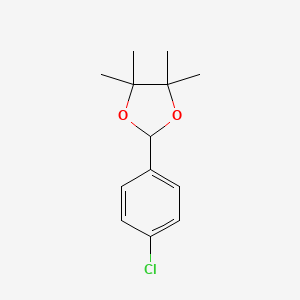
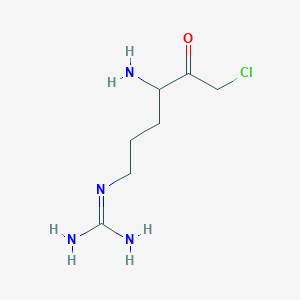

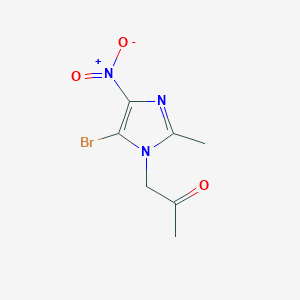

![Trimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane](/img/structure/B14440296.png)
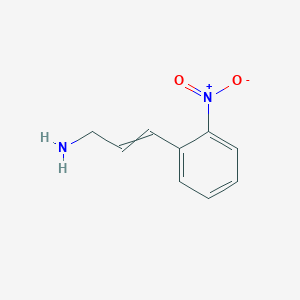
![2,2-Dichloro-N-[2-(methoxyimino)ethyl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B14440316.png)


